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Compound of Interest

Compound Name: NS-2359

Cat. No.: B609651

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359, also known as GSK-372475, is a potent small molecule that acts as a serotonin-
norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][3]
[4][5] Developed by GlaxoSmithKline, it was investigated for the treatment of major depressive
disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[2][3] The compound
advanced to Phase Il clinical trials but was ultimately discontinued.[2] This technical guide
provides a comprehensive overview of the chemical structure, mechanism of action, and
available pharmacological data for NS-2359, intended for researchers and professionals in the
field of drug development.

Chemical Structure and Properties

NS-2359 is a tropane derivative with a complex stereochemistry that is crucial for its activity.[4]
The fundamental chemical details are summarized in the table below.
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Property Value

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-
IUPAC Name (methoxymethyl)-8-methyl-8-
azabicyclo[3.2.1]octane

Synonyms GSK-372475, NS2359
Molecular Formula C16H21CI2NO
Molecular Weight 314.25 g/mol
CN1[C@H]2CC[C@@H]1--INVALID-LINK--
SMILES
c3ccc(c(c3)ChHCI"™>C@@HCOC
InChl Key PGYDXVBZYKQYCS-VPWBDBDCSA-N

Mechanism of Action

NS-2359 exerts its pharmacological effects by binding to and inhibiting the serotonin
transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4][5]
This inhibition blocks the reuptake of their respective neurotransmitters—serotonin (5-HT),
norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. The resulting increase in the
extracellular concentrations of these monoamines enhances neurotransmission in the central
nervous system.[4] Preclinical and clinical studies have indicated that NS-2359 exhibits
approximately equipotent inhibition of all three transporters.[5]

Signaling Pathway

The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic signaling is
the key feature of NS-2359's mechanism of action. This "triple-action” is hypothesized to
produce a broader and potentially more rapid antidepressant effect compared to single or dual-
acting agents. The general signaling pathway is depicted below.
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Mechanism of action of NS-2359.

Pharmacological Data

While specific quantitative binding affinity (Ki) values for NS-2359 are not widely published, it is
consistently described as having approximately equipotent inhibitory effects on the serotonin,
norepinephrine, and dopamine transporters.[5] The determination of these values typically
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involves in vitro radioligand binding assays. For context, the table below includes data for a
related triple reuptake inhibitor, tesofensine, which illustrates the type of data generated in
preclinical characterization.

Table 1: In Vitro Monoamine Transporter Inhibition Data for Tesofensine (for illustrative

purposes)
Transporter ICs0 (nM) - Rat Synaptosomes
Serotonin (SERT) 11
Norepinephrine (NET) 3.2
Dopamine (DAT) 8

Data for tesofensine is provided as an example of typical quantitative data for a triple reuptake
inhibitor.[6]

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay to determine the binding
affinity (Ki) of a test compound like NS-2359 for the human monoamine transporters. This
protocol is based on standard methodologies in the field.

Radioligand Binding Assay for SERT, NET, and DAT

1. Materials:

 Membrane Preparations: Commercially available cell membranes from HEK293 cells stably
expressing the human serotonin transporter (hRSERT), norepinephrine transporter (hNET), or
dopamine transporter (hDAT).

e Radioligands:
o For hSERT: [3H]-Citalopram

o For hNET: [3H]-Nisoxetine
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o For hDAT: [*H]-WIN 35,428

Test Compound: NS-2359

Reference Compounds: Known selective inhibitors for each transporter (e.g., paroxetine for
SERT, desipramine for NET, GBR 12909 for DAT).

Assay Buffer: Typically a buffer such as 50 mM Tris-HCI with 120 mM NaCl and 5 mM KCl,
pH 7.4.

Scintillation Cocktall

Glass Fiber Filters

Cell Harvester and Scintillation Counter
. Method:

Compound Dilution: Prepare a series of dilutions of NS-2359 and the reference compounds
in the assay buffer.

Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation,
the appropriate radioligand, and either the assay buffer (for total binding), a high
concentration of a non-labeled competing ligand (for non-specific binding), or the diluted
test/reference compound.

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 25°C)
for a sufficient time to reach equilibrium (typically 60-120 minutes).

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
glass fiber filters using a cell harvester. This separates the bound radioligand from the
unbound.

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound
radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
measure the radioactivity using a scintillation counter.
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o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) using non-linear regression analysis.

o Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd),
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Generalized workflow for a radioligand binding assay.
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Summary of Clinical Development

NS-2359 underwent Phase Il clinical trials for both MDD and ADHD.[2][3] In the trial for MDD,
GSK372475 did not demonstrate a significant difference from placebo on key efficacy
endpoints and was not well tolerated, with common adverse effects including dry mouth,
headache, insomnia, and nausea.[5] In a study on adults with ADHD, NS-2359 did not show an
overall effect on ADHD symptoms but did show a modest improvement in cognitive function in
the inattentive subtype.[3] The development of NS-2359 was discontinued due to these
disappointing results.[2]

Conclusion

NS-2359 is a well-characterized triple reuptake inhibitor with a clear mechanism of action.
While it did not succeed in clinical trials, the preclinical data and the understanding of its
pharmacology provide valuable insights for the development of future SNDRIs. The information
presented in this technical guide serves as a resource for researchers working on novel
therapeutics for neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Triple Reuptake Inhibitors: A Premise and Promise - PMC [pmc.ncbi.nim.nih.gov]
e 2. NS-2359 - Wikipedia [en.wikipedia.org]

e 3. NS-2359 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

e 4.Ns-2359 | C16H21CI2NO | CID 68470595 - PubChem [pubchem.ncbi.nim.nih.gov]

o 5. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of
patients with major depressive disorder: two randomized, placebo- and active-controlled
clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b609651?utm_src=pdf-body
https://en.wikipedia.org/wiki/NS-2359
https://synapse.patsnap.com/drug/411c819c4aef4978adc82eff02f01d05
https://pubmed.ncbi.nlm.nih.gov/22048884/
https://www.benchchem.com/product/b609651?utm_src=pdf-body
https://synapse.patsnap.com/drug/411c819c4aef4978adc82eff02f01d05
https://www.benchchem.com/product/b609651?utm_src=pdf-body
https://en.wikipedia.org/wiki/NS-2359
https://www.benchchem.com/product/b609651?utm_src=pdf-body
https://www.benchchem.com/product/b609651?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2796030/
https://en.wikipedia.org/wiki/NS-2359
https://synapse.patsnap.com/drug/411c819c4aef4978adc82eff02f01d05
https://pubchem.ncbi.nlm.nih.gov/compound/68470595
https://pubmed.ncbi.nlm.nih.gov/22048884/
https://pubmed.ncbi.nlm.nih.gov/22048884/
https://pubmed.ncbi.nlm.nih.gov/22048884/
https://www.researchgate.net/profile/Nicholas_Bello/publication/26834464_Tesofensine_a_monoamine_reuptake_inhibitor_for_the_treatment_of_obesity/links/54515beb0cf24884d886ffb3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [NS-2359: A Technical Overview of a Triple Reuptake
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609651#what-is-the-chemical-structure-of-ns-2359]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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